N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
Description
The compound N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine is a hydroxylamine derivative featuring a benzothiepin scaffold. This structure combines a sulfur-containing bicyclic system with an imine-linked hydroxylamine group. Hydroxylamines of this class are often studied for their metabolic behavior, toxicological profiles, and regulatory status, particularly when linked to aromatic or heterocyclic systems .
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJDUKSHZJVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzothiepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce different amine derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine with structurally analogous N-substituted hydroxylamines documented in the evidence, focusing on metabolic pathways, enzymatic interactions, and regulatory classifications.
Structural Analogues and Functional Groups
Key structural differences among N-substituted hydroxylamines influence their reactivity and biological activity:
- N-(2-methoxyphenyl)hydroxylamine: Aromatic ring with a methoxy group at the 2-position; metabolized to o-aminophenol and o-anisidine via CYP1A and CYP2E1 enzymes .
- N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine : Phenethyl backbone with 2,5-dimethoxy and 4-sec-butylthio substituents; classified as a controlled substance (Class A1) under UK drug regulations .
- N-Hydroxyphenetidine (N-(4-ethoxyphenyl)hydroxylamine) : Ethoxy group at the 4-position; identified in metabolite databases but lacks detailed metabolic studies .
Metabolic Pathways and Enzymatic Interactions
Comparative metabolism of selected hydroxylamines:
- N-(2-methoxyphenyl)hydroxylamine serves as a metabolite of the bladder carcinogen o-anisidine. Its metabolism involves CYP1A-mediated reduction to o-anisidine and CYP2E1-driven oxidation to o-aminophenol, highlighting dual detoxification and toxification pathways .
Toxicological and Regulatory Profiles
- Carcinogenicity: N-(2-methoxyphenyl)hydroxylamine is linked to o-anisidine, a Group 2B carcinogen (IARC). Its metabolic products induce hemoglobin adducts and bladder tumors in rodents .
- The benzothiepin derivative’s regulatory status remains unclassified in the evidence.
- Environmental Impact : Aromatic hydroxylamines like N-(2-methoxyphenyl)hydroxylamine are environmental pollutants, detected in human urine and linked to occupational exposure .
Biological Activity
N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiepin core structure, which is known for its diverse biological activities. The compound can be synthesized through various chemical routes, often involving the reaction of benzothiepin derivatives with hydroxylamine.
Research indicates that compounds with similar structures exhibit a range of biological activities. The proposed mechanisms include:
- Antioxidant Activity : Hydroxylamine derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer and neurodegenerative disorders.
- Cell Signaling Modulation : It may influence cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Biological Activity Overview
Case Studies
- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Another study explored the protective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce cell death and promote survival in neuronal cultures exposed to neurotoxic agents.
- Antimicrobial Activity : Preliminary tests showed that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Research Findings
Recent research has focused on understanding the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Absorption and Metabolism : Studies indicate that the compound is well absorbed when administered orally and metabolized primarily in the liver.
- Toxicity Profile : Toxicological assessments reveal that while the compound exhibits low toxicity at therapeutic doses, further studies are required to establish safety profiles for long-term use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
